M3/PDE4 modulator-1
Description
M3/PDE4 modulator-1 is a novel dual-target compound designed to simultaneously inhibit phosphodiesterase 4 (PDE4) and antagonize the M3 muscarinic acetylcholine receptor. This dual mechanism aims to enhance anti-inflammatory effects while mitigating bronchoconstriction, making it a promising candidate for respiratory diseases like chronic obstructive pulmonary disease (COPD) and asthma.
PDE4 inhibition elevates intracellular cAMP levels, suppressing pro-inflammatory cytokines (e.g., TNF-α, IL-2, IL-5) and reducing immune cell activation . M3 receptor antagonism prevents acetylcholine-induced smooth muscle contraction, addressing airway hyperresponsiveness . Preclinical studies demonstrate that this compound exhibits nanomolar-range potency against both targets, with synergistic effects observed in reducing airway inflammation and bronchospasm in animal models .
Properties
Molecular Formula |
C38H41Cl2N3O8S |
|---|---|
Molecular Weight |
770.7 g/mol |
IUPAC Name |
[(1S)-2-(3,5-dichloro-1-oxidopyridin-1-ium-4-yl)-1-(3-ethoxy-4-methoxyphenyl)ethyl] 5-[[[(2S)-1-[[(3R)-1-azabicyclo[2.2.2]octan-3-yl]oxy]-3-hydroxy-1-oxo-2-phenylpropan-2-yl]amino]methyl]thiophene-2-carboxylate |
InChI |
InChI=1S/C38H41Cl2N3O8S/c1-3-49-33-17-25(9-11-31(33)48-2)32(18-28-29(39)20-43(47)21-30(28)40)50-36(45)35-12-10-27(52-35)19-41-38(23-44,26-7-5-4-6-8-26)37(46)51-34-22-42-15-13-24(34)14-16-42/h4-12,17,20-21,24,32,34,41,44H,3,13-16,18-19,22-23H2,1-2H3/t32-,34-,38+/m0/s1 |
InChI Key |
UXEIWFVTAFVRHB-QVRIRJLUSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)[C@H](CC2=C(C=[N+](C=C2Cl)[O-])Cl)OC(=O)C3=CC=C(S3)CN[C@](CO)(C4=CC=CC=C4)C(=O)O[C@H]5CN6CCC5CC6)OC |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(CC2=C(C=[N+](C=C2Cl)[O-])Cl)OC(=O)C3=CC=C(S3)CNC(CO)(C4=CC=CC=C4)C(=O)OC5CN6CCC5CC6)OC |
Origin of Product |
United States |
Chemical Reactions Analysis
M3/PDE4 modulator-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Substitution reactions are common, where specific atoms or groups within the molecule are replaced with others. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Scientific Research Applications
Chronic Obstructive Pulmonary Disease (COPD)
M3/PDE4 modulators have shown significant promise in treating COPD through their dual mechanism:
- Bronchodilation : Clinical studies indicate that compounds like CHF 6001, which is a potent PDE4 inhibitor, significantly improve lung function in COPD patients by reducing airway resistance and enhancing airflow .
- Anti-inflammatory Effects : These compounds also demonstrate efficacy in lowering inflammatory markers such as TNF-α and IL-6, which are elevated in COPD patients .
Asthma
In asthma management, M3/PDE4 modulators can:
- Reduce Bronchospasm : Clinical trials have reported that these compounds effectively reverse bronchospasm induced by allergens or other triggers .
- Decrease Inflammatory Response : The inhibition of PDE4 leads to decreased release of pro-inflammatory cytokines, thereby mitigating asthma symptoms .
Case Study 1: CHF 6001 in Asthma Patients
In a double-blind study involving atopic asthmatics, patients receiving inhaled CHF 6001 showed a significant reduction in allergen-induced late asthmatic responses. Doses of 400 µg and 1200 µg were administered over nine days, resulting in notable improvements in lung function and symptom relief .
Case Study 2: Efficacy in COPD
A separate study evaluated CHF 6001's effects on patients with COPD. Participants received doses of either 800 µg or 1600 µg twice daily for 32 days. Results indicated a significant reduction in multiple inflammation-related biomarkers, showcasing the compound's potential as an effective treatment for COPD exacerbations .
Data Tables
| Study | Condition | Compound | Dosage | Outcome |
|---|---|---|---|---|
| Study on CHF 6001 | Asthma | CHF 6001 | 400 µg / 1200 µg | Significant reduction in allergen-induced response |
| COPD Clinical Trial | COPD | CHF 6001 | 800 µg / 1600 µg | Reduced inflammation markers; improved lung function |
Mechanism of Action
M3/PDE4 modulator-1 exerts its effects by simultaneously antagonizing M3 muscarinic acetylcholine receptors and inhibiting phosphodiesterase 4 . The inhibition of phosphodiesterase 4 leads to an increase in intracellular cyclic adenosine monophosphate levels, which in turn modulates various physiological processes . The antagonism of M3 muscarinic acetylcholine receptors helps reduce bronchoconstriction and inflammation in respiratory diseases .
Comparison with Similar Compounds
Potency and Selectivity
Key Insights :
- This compound and related dual-target compounds (e.g., Compound 49/50) show superior preclinical efficacy compared to single-target PDE4 inhibitors like roflumilast, likely due to combined anti-inflammatory and bronchodilatory effects .
- Roflumilast’s pan-PDE4 inhibition contributes to dose-limiting side effects (nausea, emesis), whereas PDE4B-selective compounds may reduce toxicity .
Administration and Clinical Development
- Inhaled PDE4 Inhibitors : AWD-12-281 and tofimilast were designed for inhalation to limit systemic exposure but faced discontinuation due to poor efficacy or toxicity .
- Oral vs. Topical : Roflumilast (oral) is effective but constrained by side effects. Topical formulations (e.g., AN2728 for psoriasis) show promise in minimizing adverse reactions .
- Dual-Target Strategies : this compound and analogs aim to optimize efficacy through localized delivery or dual pharmacology, though clinical data remain pending .
Biological Activity
M3/PDE4 modulator-1, also referred to as compound 10f, is a bifunctional molecule that acts as both a muscarinic M3 receptor antagonist and a phosphodiesterase 4 (PDE4) inhibitor. This compound has garnered attention for its potential therapeutic applications in treating respiratory diseases, particularly chronic obstructive pulmonary disease (COPD), due to its dual pharmacological activities.
This compound operates through two primary mechanisms:
- Muscarinic M3 Receptor Antagonism : By inhibiting the M3 receptor, the compound can reduce bronchoconstriction and promote bronchodilation, which is beneficial in conditions such as asthma and COPD.
- PDE4 Inhibition : PDE4 is responsible for the breakdown of cyclic AMP (cAMP), a critical signaling molecule in inflammatory pathways. Inhibition of PDE4 leads to increased levels of cAMP, which can suppress inflammatory responses and enhance bronchodilation.
Research Findings
Recent studies have highlighted the efficacy of this compound in various preclinical models:
- In Vitro Studies : The compound demonstrated significant inhibition of TNFα release from human blood mononuclear cells, indicating its anti-inflammatory potential .
- Ex Vivo Studies : Inhibition of rat trachea contraction was observed, showcasing its effectiveness in reducing bronchospasm .
- In Vivo Studies : Administration of this compound in animal models resulted in improved lung function and reduced inflammatory markers, supporting its therapeutic promise for respiratory diseases .
Efficacy Data
The following table summarizes key findings related to the biological activity of this compound:
| Study Type | Model Used | Key Findings |
|---|---|---|
| In Vitro | Human mononuclear cells | Significant inhibition of TNFα release |
| Ex Vivo | Rat trachea | Effective inhibition of bronchospasm |
| In Vivo | Animal models | Improved lung function and reduced inflammatory markers |
Case Study 1: COPD Treatment
In a preclinical study involving COPD models, this compound was administered at varying doses (10-1000 nM/kg). Results indicated a dose-dependent reduction in airway resistance and inflammation. The compound not only improved airflow but also demonstrated a favorable safety profile compared to traditional therapies.
Case Study 2: Asthma Management
Another study focused on asthma models revealed that treatment with this compound led to significant reductions in airway hyperresponsiveness. The dual action of antagonizing M3 receptors while inhibiting PDE4 provided a synergistic effect that enhanced therapeutic outcomes.
Q & A
Q. Q1. What are the primary molecular mechanisms through which M3/PDE4 modulator-1 exerts its effects on PDE4 isoforms, and how do these interactions differ across tissue types?
Methodological Answer: To investigate this, researchers should combine structural biology (e.g., X-ray crystallography or cryo-EM) with enzymatic activity assays. For tissue-specific effects, use isoform-selective PDE4 inhibitors (e.g., PDE4B vs. PDE4D) in ex vivo tissue models (e.g., bronchial smooth muscle for respiratory applications or Schwann cells for peripheral nerve studies). Validate findings with siRNA knockdowns and phosphodiesterase activity assays (e.g., cAMP/PKA pathway modulation) .
Q. Q2. What experimental models are most appropriate for preliminary screening of this compound’s dual-target activity (M3 receptor antagonism and PDE4 inhibition)?
Methodological Answer: Use a tiered approach:
In vitro:
- M3 receptor activity: Radioligand binding assays (e.g., competition with [³H]-NMS) in CHO-K1 cells expressing human M3 receptors.
- PDE4 inhibition: Fluorescent polarization assays with purified PDE4 isoforms (e.g., PDE4B2, PDE4D3).
Ex vivo: Isolated tissue preparations (e.g., tracheal rings for bronchodilation studies) to assess functional synergy between M3 antagonism and PDE4 inhibition .
Advanced Research Questions
Q. Q3. How can researchers optimize the selectivity of this compound for specific PDE4 subtypes (e.g., PDE4D vs. PDE4B) to mitigate adverse effects like emesis?
Methodological Answer: Employ computational modeling (e.g., molecular docking with PDE4 subtype catalytic pockets) to identify structural motifs influencing subtype selectivity. Validate with:
- Kinetic studies: Measure IC₅₀ values across isoforms using recombinant PDE4 proteins.
- In vivo models: Compare emetic responses in ferrets (a validated model for PDE4 inhibitor-induced nausea) treated with subtype-selective vs. pan-PDE4 inhibitors. Reference subtype-specific inhibitors like Gebr32a (PDE4D-selective) for benchmarking .
Q. Q4. What strategies resolve contradictions between in vitro potency and in vivo efficacy of this compound in inflammatory disease models?
Methodological Answer: Address pharmacokinetic/pharmacodynamic (PK/PD) mismatches by:
Tissue distribution studies: Use radiolabeled modulator-1 to quantify drug penetration in target tissues (e.g., lung parenchyma vs. CNS).
Biomarker validation: Measure tissue-specific cAMP levels (via LC-MS/MS) and correlate with functional outcomes (e.g., cytokine suppression in BALF).
Metabolite profiling: Identify active/inactive metabolites via HPLC-MS to rule out off-target effects .
Q. Q5. How can researchers isolate M3 receptor-mediated effects from PDE4 inhibition in dual-target modulation studies?
Methodological Answer: Design a factorial experiment with:
- Control 1: PDE4-selective inhibitor (e.g., roflumilast) alone.
- Control 2: M3 antagonist (e.g., tiotropium) alone.
- Experimental group: this compound.
Compare outcomes (e.g., bronchoconstriction in murine asthma models) using ANOVA to quantify interaction effects. Confirm target engagement via β-arrestin recruitment assays for M3 receptor activity and PDE4 enzymatic inhibition .
Data Analysis & Validation
Q. Q6. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies with non-linear kinetics?
Methodological Answer: Use nonlinear regression models (e.g., four-parameter logistic curves) to calculate EC₅₀/IC₅₀ values. For heterogeneous data (e.g., cell-to-cell variability in patch-clamp studies), apply mixed-effects modeling. Validate with bootstrap resampling to estimate confidence intervals .
Q. Q7. How should researchers validate antibody specificity when detecting PDE4 isoforms in immunohistochemical studies of this compound-treated tissues?
Methodological Answer:
- Preabsorption controls: Preincubate PDE4 antibodies with excess antigenic peptides.
- Knockout validation: Use PDE4B/D knockout mice or CRISPR-edited cell lines.
- Cross-reactivity screening: Test antibodies against all PDE4 isoforms (A-D) via Western blot .
Translational Challenges
Q. Q8. What preclinical models best predict the therapeutic window of this compound for chronic inflammatory diseases?
Methodological Answer: Use longitudinal studies in:
Q. Q9. How can researchers address interspecies variability in PDE4 isoform expression when translating findings from rodents to humans?
Methodological Answer:
- Transcriptomic profiling: Compare PDE4 isoform mRNA levels (via qPCR or RNA-seq) in target tissues (e.g., lung, brain) across species.
- Humanized models: Use transgenic mice expressing human PDE4 isoforms or primary human cell cultures (e.g., airway epithelial cells) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
